
5-Hydroxy-4-methylpicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-methylpicolinaldehyde (HMP) is a heterocyclic compound that belongs to the family of picolinaldehydes. It is an important intermediate in the synthesis of various bioactive compounds. HMP has been extensively studied for its potential applications in the field of medicinal chemistry, as it exhibits a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-methylpicolinaldehyde is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. 5-Hydroxy-4-methylpicolinaldehyde has been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation. 5-Hydroxy-4-methylpicolinaldehyde has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which helps to protect cells from oxidative damage. 5-Hydroxy-4-methylpicolinaldehyde has also been shown to exhibit anti-inflammatory activity, which helps to reduce inflammation in various tissues. Additionally, 5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit antitumor activity, which makes it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Hydroxy-4-methylpicolinaldehyde in lab experiments is its ease of synthesis. 5-Hydroxy-4-methylpicolinaldehyde can be synthesized using relatively simple chemical reactions, which makes it a cost-effective option for researchers. Additionally, 5-Hydroxy-4-methylpicolinaldehyde exhibits a wide range of biological activities, which makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using 5-Hydroxy-4-methylpicolinaldehyde in lab experiments is its potential toxicity. 5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the research and development of 5-Hydroxy-4-methylpicolinaldehyde. One area of interest is the development of 5-Hydroxy-4-methylpicolinaldehyde-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of 5-Hydroxy-4-methylpicolinaldehyde-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-4-methylpicolinaldehyde and its potential toxicity in various cell lines.
Méthodes De Synthèse
5-Hydroxy-4-methylpicolinaldehyde can be synthesized from 2,6-dimethylpyridine-3,5-dicarboxylic acid via a series of chemical reactions. The first step involves the conversion of 2,6-dimethylpyridine-3,5-dicarboxylic acid to 2,6-dimethylpyridine-3,5-dicarboxylate. This is followed by the reduction of the ester group to an aldehyde using sodium borohydride. Finally, the aldehyde group is hydroxylated using potassium permanganate to produce 5-Hydroxy-4-methylpicolinaldehyde.
Applications De Recherche Scientifique
5-Hydroxy-4-methylpicolinaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. 5-Hydroxy-4-methylpicolinaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
143509-41-5 |
|---|---|
Nom du produit |
5-Hydroxy-4-methylpicolinaldehyde |
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
5-hydroxy-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-4,10H,1H3 |
Clé InChI |
GBYFQKQQPNKGBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1O)C=O |
SMILES canonique |
CC1=CC(=NC=C1O)C=O |
Synonymes |
2-Pyridinecarboxaldehyde,5-hydroxy-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



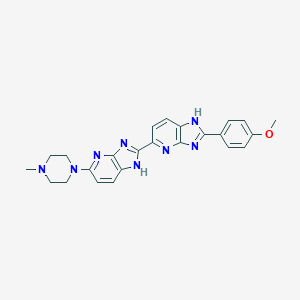
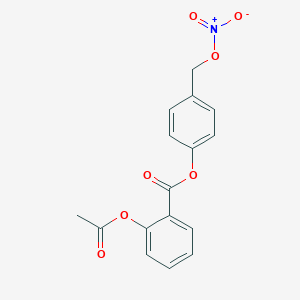
![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
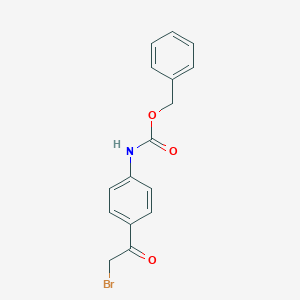
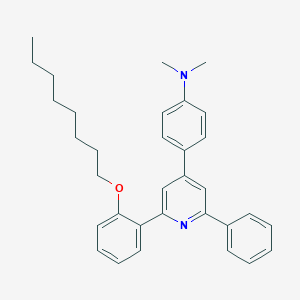
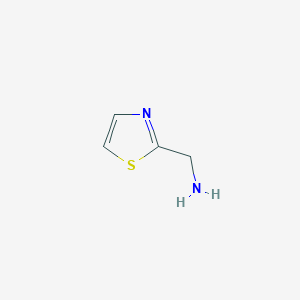
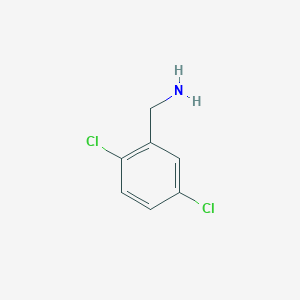
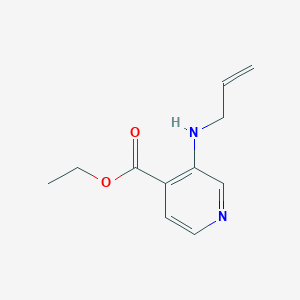
![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)

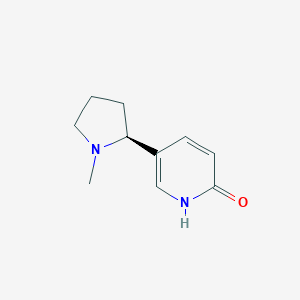
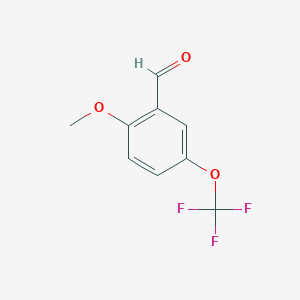
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)